

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylhydantoin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylhydantoin**

Cat. No.: **B147300**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhydantoin, a five-membered cyclic urea derivative, serves as a significant molecule in various biological and chemical contexts. It is recognized as a metabolite, particularly in the degradation of creatinine by bacteria, and as a reactant for the synthesis of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Methylhydantoin**, detailing experimental methodologies for their determination and outlining its metabolic and synthetic pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, supplemented by diagrams to illustrate key processes.

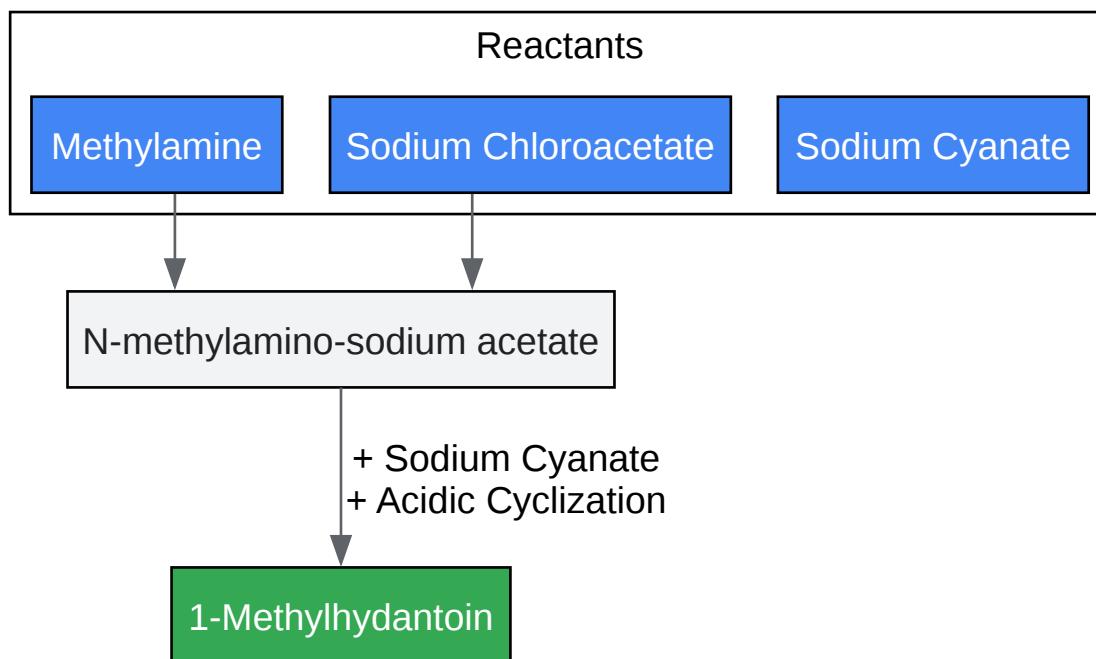
Physicochemical Properties

The fundamental physicochemical characteristics of **1-Methylhydantoin** are crucial for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. A summary of these properties is provided below.

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₂ O ₂	[1]
Molecular Weight	114.10 g/mol	[3]
Appearance	White to off-white crystalline solid	[3]
Melting Point	156-157 °C	[1] [4]
Boiling Point	213.59 °C (rough estimate)	[4]
Water Solubility	Predicted: 265 g/L. Described as insoluble or partly miscible in experimental sources.	[3] [4] [5]
Solvent Solubility	Soluble in methanol; slightly soluble in DMSO.	[4]
pKa (Strongest Acidic)	8.94 (Predicted)	[5]
LogP	-1.148	[5] [6]

Spectral Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-Methylhydantoin**.

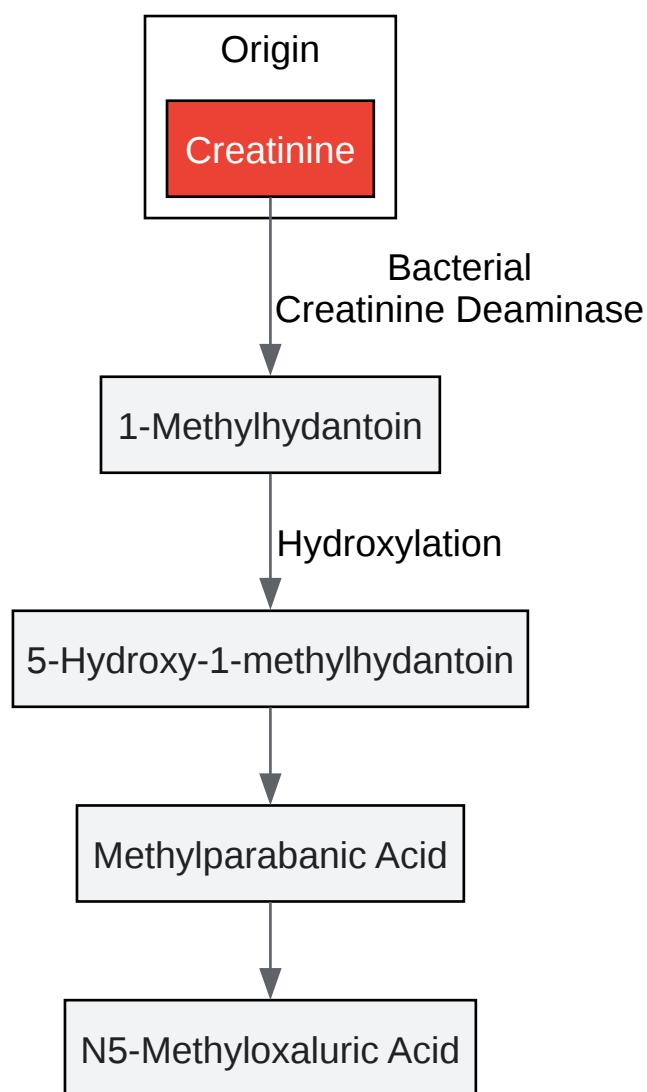

Technique	Key Observations	Source
¹ H NMR	(600 MHz, H ₂ O, pH 7.00) Two singlets observed at δ 4.08 ppm and δ 2.92 ppm, corresponding to the methylene (CH ₂) and methyl (CH ₃) groups, respectively.	[6][7][8]
¹³ C NMR	Signals at δ 173.8 (C-4 carbonyl), δ 159.9 (C-2 carbonyl), δ 53.9 (N-CH ₃), and δ 29.2 (C-5 methylene).	[7][9]
Mass Spectrometry (EI)	The molecule decomposes, showing significant ions at m/z 86.0498 (loss of CO) and 71.0397 (loss of NHCO).	[6][10]
Infrared (IR) Spectroscopy	The IR spectrum has been fully assigned, aided by theoretical predictions.	

Synthesis and Metabolic Pathways

1-Methylhydantoin is involved in both synthetic chemical reactions and biological metabolic pathways.

Synthetic Pathway

A common method for synthesizing **1-Methylhydantoin** involves the reaction of methylamine, sodium chloroacetate, and sodium cyanate, followed by cyclization. This process avoids the use of highly toxic reagents.[11]



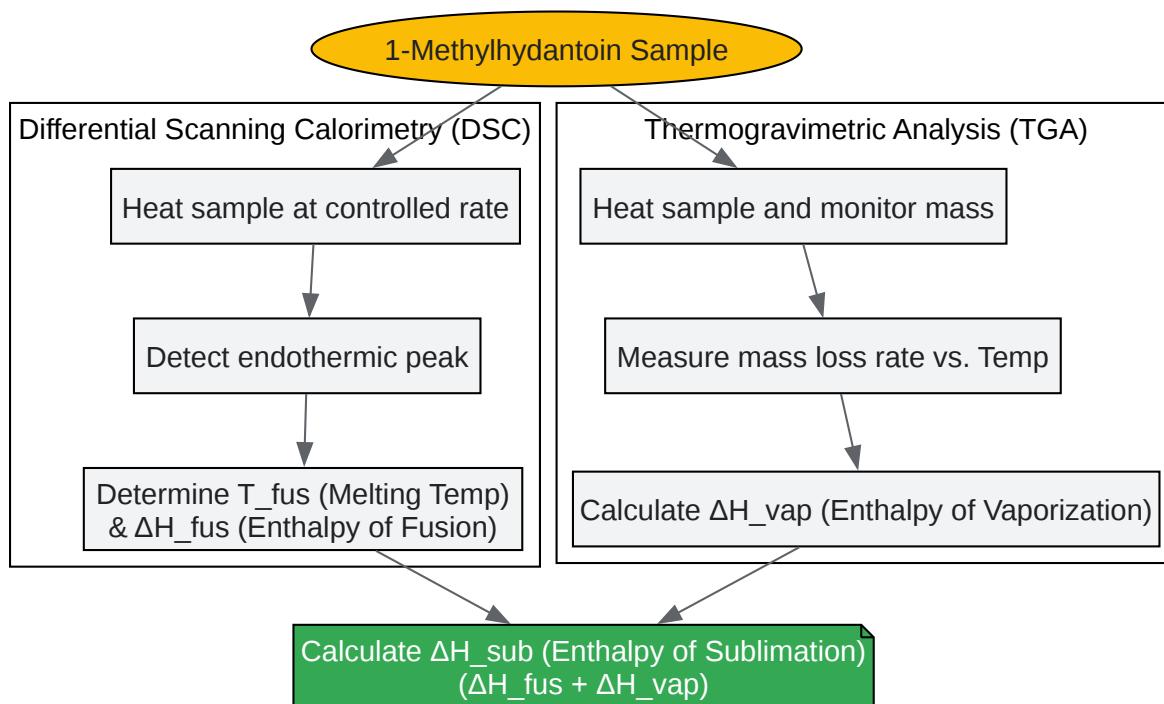
[Click to download full resolution via product page](#)

Caption: Synthetic route for **1-Methylhydantoin**.

Metabolic Pathway

In mammals, **1-Methylhydantoin** is a metabolite that can be further processed. It is known to be produced by bacterial creatinine deaminase in the gut of uremic patients.^[1] Its metabolic pathway proceeds via hydroxylation and subsequent ring opening.^{[1][5]}

[Click to download full resolution via product page](#)


Caption: Metabolic pathway of **1-Methylhydantoin** in mammals.

Experimental Protocols

The determination of physicochemical properties relies on established analytical techniques. While specific laboratory standard operating procedures may vary, the fundamental principles of these methods are outlined below.

Thermal Analysis

Thermochemical properties such as melting point, enthalpy of fusion, and vaporization are critical for understanding the stability and physical state of **1-Methylhydantoin**. These properties have been determined using a combination of calorimetric and thermogravimetric techniques.[12][13]

[Click to download full resolution via product page](#)

Caption: Workflow for thermochemical analysis.

- Differential Scanning Calorimetry (DSC): A sample of **1-Methylhydantoin** is placed in a pan alongside an empty reference pan. Both are subjected to a controlled temperature program. The heat flow required to maintain both pans at the same temperature is measured. An endothermic peak indicates the melting point (T_{fus}), and the area under this peak is integrated to determine the enthalpy of fusion (ΔH_{fus}).[12][13]
- Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. The rate of mass loss is used

to determine the enthalpy of vaporization (ΔH_{vap}) by applying the Langmuir equation.[12]

- Static Bomb Combustion Calorimetry: To determine the standard molar enthalpy of formation, a pellet of the compound is burned in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is measured by the temperature change in the surrounding water bath.[12][13]

Solubility Determination

While predicted values are available, experimental determination of solubility is crucial. A common method is the shake-flask method.

- Methodology: An excess amount of solid **1-Methylhydantoin** is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of **1-Methylhydantoin** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (LogP) Determination

The partition coefficient between n-octanol and water is a key indicator of a compound's lipophilicity and is vital for predicting its absorption and distribution characteristics.

- Methodology: A solution of **1-Methylhydantoin** is prepared in one of the phases (e.g., water). This is then mixed with an equal volume of the immiscible solvent (n-octanol) in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate. The concentration of the analyte in each phase is measured, typically by HPLC or UV-Vis spectroscopy. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Applications and Biological Relevance

1-Methylhydantoin is not merely a chemical intermediate; it holds relevance in several scientific domains:

- Reactant in Synthesis: It is a building block for synthesizing various compounds with potential therapeutic activities, including angiotensin II AT2 receptor agonists, glucokinase activators, and P2X7 receptor antagonists.[1] It has also been used to prepare cinnamoyl imides with anti-inflammatory properties.[15][16]
- Metabolite and Biomarker: As a product of creatinine degradation, its presence and concentration can be of interest in clinical chemistry and studies related to uremia and gut microbiome activity.[1][5]
- Toxicology Research: Studies have explored the cytotoxic effects of **1-Methylhydantoin** on renal proximal tubular cells, providing insights into its potential role in uremic toxicity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylhydantoin 97 616-04-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-METHYLHYDANTOIN | 616-04-6 [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for N-Methylhydantoin (HMDB0003646) [hmdb.ca]
- 6. 1-Methylhydantoin | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101054366B - Method of synthesizing 1-methyl hydantoin - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]

- 13. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-Methylhydantoin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147300#physicochemical-properties-of-1-methylhydantoin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com